molecular formula C16H17NO2 B2514069 N-(4-ethylphenyl)-2-methoxybenzamide CAS No. 418777-17-0

N-(4-ethylphenyl)-2-methoxybenzamide

Cat. No. B2514069
CAS RN: 418777-17-0
M. Wt: 255.317
InChI Key: WLRSWQTWFMCYRS-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-methoxybenzamide is a chemical compound with the linear formula C16H17NO2 . It has a molecular weight of 255.319 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

1. Molecular Refraction and Polarizability Studies

A study conducted by Sawale et al. (2016) investigated the antiemetic and parasympathomimetic activities of a similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate. This research focused on analyzing the density and refractive index of the drug in different solutions, leading to insights into its molar refractivity and polarizability.

2. Sigma Receptor Scintigraphy in Breast Cancer Diagnosis

Another study by Caveliers et al. (2002) explored the potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for visualizing primary breast tumors. The compound's ability to bind to sigma receptors, which are overexpressed in breast cancer cells, was a key focus of this research.

3. Molecular Structure Analysis

Research by Karabulut et al. (2014) focused on N-3-hydroxyphenyl-4-methoxybenzamide. The study involved synthesizing the compound and analyzing its molecular structure using X-ray diffraction and DFT calculations, providing valuable data on its molecular geometry and intermolecular interactions.

4. Antagonist for Serotonergic Neurotransmission Studies

Plenevaux et al. (2000) discussed a related compound, [18F]p-MPPF, as a 5-HT1A antagonist. This compound was utilized for studying serotonergic neurotransmission in both animals and humans, demonstrating its potential in neuroscientific research.

5. Antiviral Activity Against Enterovirus

A study by Ji et al. (2013) synthesized and tested a series of N-phenylbenzamide derivatives for their activity against Enterovirus 71 (EV 71). One of the derivatives, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed promising antiviral activity, indicating the potential of such compounds in antiviral drug development.

6. Gastroprokinetic Activity

Kalo et al. (1995) investigated compounds related to N-(4-ethylphenyl)-2-methoxybenzamide for their gastroprokinetic activity. They explored the effects of reversing the amide linkage in these compounds, which influenced their activity in gastric motility.

Future Directions

While specific future directions for N-(4-ethylphenyl)-2-methoxybenzamide are not mentioned in the available resources, similar compounds have been studied for their potential applications in various fields. For instance, a benzoporphyrin derivative was synthesized as a potential agent for antibacterial photodynamic therapy . Another compound, 4-Ethylphenol, has been studied for its potential role as a neuromodulator in autism .

properties

IUPAC Name

N-(4-ethylphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-12-8-10-13(11-9-12)17-16(18)14-6-4-5-7-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRSWQTWFMCYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-methoxybenzamide

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